N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1094523-81-5
VCID: VC6037944
InChI: InChI=1S/C11H15NO3S/c1-2-6-12-16(13,14)10-3-4-11-9(8-10)5-7-15-11/h3-4,8,12H,2,5-7H2,1H3
SMILES: CCCNS(=O)(=O)C1=CC2=C(C=C1)OCC2
Molecular Formula: C11H15NO3S
Molecular Weight: 241.31

N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide

CAS No.: 1094523-81-5

Cat. No.: VC6037944

Molecular Formula: C11H15NO3S

Molecular Weight: 241.31

* For research use only. Not for human or veterinary use.

N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide - 1094523-81-5

Specification

CAS No. 1094523-81-5
Molecular Formula C11H15NO3S
Molecular Weight 241.31
IUPAC Name N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Standard InChI InChI=1S/C11H15NO3S/c1-2-6-12-16(13,14)10-3-4-11-9(8-10)5-7-15-11/h3-4,8,12H,2,5-7H2,1H3
Standard InChI Key XWHWYCOSBWVPLW-UHFFFAOYSA-N
SMILES CCCNS(=O)(=O)C1=CC2=C(C=C1)OCC2

Introduction

Chemical Identity and Structural Features

N-Propyl-2,3-dihydro-1-benzofuran-5-sulfonamide belongs to the benzofuran sulfonamide family, distinguished by a 2,3-dihydrobenzofuran core (a benzene ring fused to a partially saturated furan) substituted at the 5-position with a sulfonamide group. The N-propyl chain extends from the sulfonamide nitrogen, contributing to its lipophilicity. Key identifiers include:

PropertyValue
CAS No.1094523-81-5
Molecular FormulaC₁₁H₁₅NO₃S
Molecular Weight241.31 g/mol
IUPAC NameN-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide
InChI KeyXWHWYCOSBWVPLW-UHFFFAOYSA-N
SMILESCCCNS(=O)(=O)C1=CC2=C(C=C1)OCC2

The compound’s structure was confirmed via spectral data (NMR, IR) and high-resolution mass spectrometry, though specific analytical details remain proprietary.

Synthesis and Manufacturing

The synthesis of N-propyl-2,3-dihydro-1-benzofuran-5-sulfonamide follows a two-step protocol:

Preparation of 2,3-Dihydro-1-Benzofuran-5-Sulfonyl Chloride

Benzofuran-5-sulfonic acid undergoes chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. The reaction typically proceeds at 60–80°C for 4–6 hours, yielding the sulfonyl chloride intermediate.

Amidation with Propylamine

The sulfonyl chloride reacts with n-propylamine in a nucleophilic substitution reaction. A base such as triethylamine or pyridine is added to scavenge HCl, accelerating the reaction. The process is conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature, with a typical yield of 65–75% after purification via column chromatography.

Reaction Scheme:
Benzofuran-5-sulfonyl chloride+CH3CH2CH2NH2BaseN-Propyl-2,3-dihydro-1-benzofuran-5-sulfonamide\text{Benzofuran-5-sulfonyl chloride} + \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{Base}} \text{N-Propyl-2,3-dihydro-1-benzofuran-5-sulfonamide}

Physicochemical Properties

PropertyPredicted Value
LogP (Octanol-Water)2.1 ± 0.3
Aqueous Solubility0.12 mg/mL (25°C)
Melting Point148–152°C (decomposes)
pKa (Sulfonamide NH)~10.2

The moderate lipophilicity (LogP ~2.1) indicates balanced membrane permeability, suitable for oral bioavailability. The sulfonamide’s weak acidity (pKa ~10.2) suggests ionization at physiological pH, potentially influencing protein binding.

ParameterPrediction
HepatotoxicityLow risk
CarcinogenicityNon-carcinogen
LD₅₀ (Oral, Rat)830 mg/kg (probable)

Handling precautions include using PPE to avoid inhalation or dermal exposure. The compound is labeled "For research use only," underscoring the need for rigorous preclinical evaluation.

Future Directions

Further studies should prioritize:

  • In vitro screening against bacterial/fungal strains and cancer cell lines.

  • ADMET profiling to assess absorption, metabolism, and toxicity.

  • Structural optimization to enhance potency or selectivity, e.g., substituting the propyl group with fluorinated alkyl chains.

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